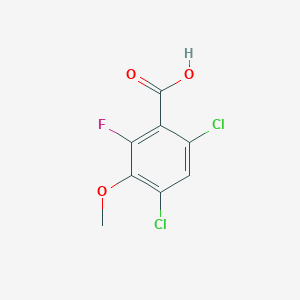![molecular formula C14H20S2 B1436895 3-Octylthieno[3,2-b]thiophene CAS No. 1064015-56-0](/img/structure/B1436895.png)
3-Octylthieno[3,2-b]thiophene
描述
3-Octylthieno[3,2-b]thiophene is a compound belonging to the class of thienothiophenes, which are fused thiophene derivatives. These compounds are known for their electron-rich structures and are widely used in organic electronic and optoelectronic materials due to their excellent conjugation properties .
作用机制
Target of Action
The primary targets of 3-Octylthieno[3,2-b]thiophene are organic electronic and optoelectronic materials . This compound is a building block for these materials, playing a crucial role in their design and function .
Mode of Action
This compound: interacts with its targets by providing continuous conjugation through two fused thiophenes and the polymer backbone . The presence of two sulfur atoms makes them electron-rich, enabling them to be used as electron-donating moieties in the construction of semiconductors .
Biochemical Pathways
The biochemical pathways affected by This compound involve the synthesis of organic materials, particularly polymers and molecules having fused aromatic systems with desired electronic/optoelectronic properties . The compound’s action influences the preparation of these materials, which are thermally and environmentally stable .
Pharmacokinetics
The pharmacokinetics of This compound Its synthesis involves a two-step process, which includes the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction . These steps may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of This compound’s action are primarily observed in its role as a building block for organic electronic and optoelectronic materials . Its use results in materials that are thermally and environmentally stable, making them suitable for applications such as transistors, solar cells, and organic light-emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the stability of the organic material to oxidation is a necessary criterion, as oxidation can diminish device performance . Furthermore, the compound’s synthesis process, which involves the preparation of the mono ketone from 3-bromothiophene and a ring formation reaction, may also be affected by environmental conditions .
生化分析
Biochemical Properties
3-Octylthieno[3,2-b]thiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s electron-rich nature allows it to act as an electron donor in biochemical reactions. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. Additionally, this compound has been found to alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. This inhibition can result in changes in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of metabolites that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are likely due to the formation of reactive intermediates and the disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the compound’s biological activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can determine its effects on cellular processes and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-octylthieno[3,2-b]thiophene typically involves a multi-step process. One common method starts with the preparation of a mono ketone intermediate, such as 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene. This intermediate then undergoes a ring formation reaction to yield the desired thienothiophene derivative . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Octylthieno[3,2-b]thiophene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; alkyl halides in the presence of a base for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
科学研究应用
3-Octylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Thieno[3,2-b]thiophene: The parent compound without the octyl group.
Thieno[2,3-b]thiophene: An isomer with a different sulfur atom orientation.
Thieno[3,4-b]thiophene: Another isomer with a different ring fusion pattern.
Uniqueness
3-Octylthieno[3,2-b]thiophene is unique due to its long alkyl chain, which enhances its solubility and processability in organic solvents. This makes it particularly useful in the fabrication of organic electronic devices where solution processing is advantageous .
属性
IUPAC Name |
6-octylthieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20S2/c1-2-3-4-5-6-7-8-12-11-16-13-9-10-15-14(12)13/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHJPXMMAUKSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CSC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating 3-Octylthieno[3,2-b]thiophene as a π-bridge impact the performance of donor-acceptor copolymers in organic solar cells?
A1: Incorporating this compound as a π-bridge in donor-acceptor (D–A) copolymers leads to several beneficial effects for organic solar cell performance:
- Enhanced Light Absorption and Charge Transport: The extended π-conjugation provided by this compound significantly enhances light absorption and improves charge transport properties. [, ] This is attributed to stronger π-π intermolecular interactions between neighboring polymer chains. []
- Improved Morphology: Polymers incorporating this unit exhibit improved miscibility with fullerene acceptors like PC71BM, leading to well-mixed bulk-heterojunction morphologies. [] This facilitates efficient charge separation and collection.
- Increased Power Conversion Efficiency: As a direct result of these improvements, organic solar cells (OSCs) fabricated with these modified polymers demonstrate higher power conversion efficiencies. For example, PBT-OTT, a copolymer incorporating this compound, achieved a PCE of 7.21%. [] Similarly, PBDTT-TT-IID, another polymer utilizing this building block, reached a PCE of 8.05%. []
Q2: What structural features of this compound contribute to these observed improvements in organic photovoltaic materials?
A2: The key structural features of this compound that contribute to enhanced photovoltaic performance are:
- Extended π-Conjugation: The fused thiophene rings provide an extended π-conjugated system, increasing electron delocalization along the polymer backbone. This leads to a red-shifted absorption spectrum, capturing a wider range of sunlight. [, ]
- Planar Conformation: The planar conformation of this compound, potentially stabilized by intramolecular interactions like S···N and S···O, promotes strong intermolecular interactions and efficient packing in the solid state. [] This facilitates charge transport and enhances device performance.
Q3: Are there alternative chemical structures or modifications that provide similar benefits to this compound in organic photovoltaic applications?
A: Yes, researchers are constantly exploring alternative structures with similar or improved properties. One example is the use of a thienyl group directly attached to the benzodithiophene (BDT) unit in PBDTT-TT-IID, further extending the conjugation and enhancing performance compared to the non-modified PBDT-TT-IID. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)
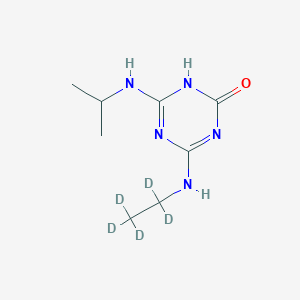
![7'-Methyl-2',3',4',6'-tetrahydrospiro[cyclohexane-1,1'-pyrazolo[3,4-b]pyridine]-3'-one](/img/structure/B1436823.png)
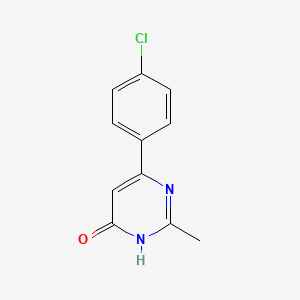

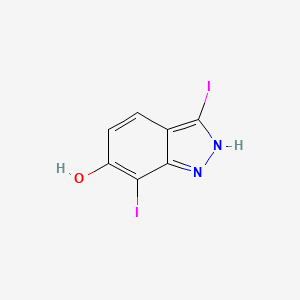
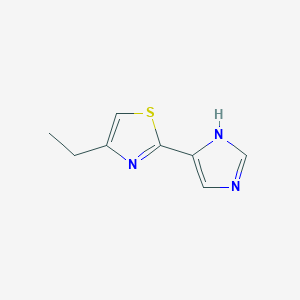
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)

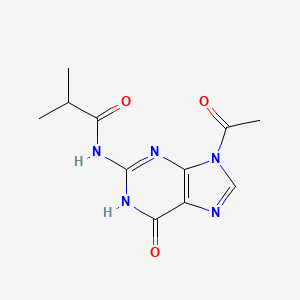
![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)

